molecular formula C29H37N5O4S2 B14130405 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 1172079-94-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B14130405
CAS No.: 1172079-94-5
M. Wt: 583.8 g/mol
InChI Key: CYAXFLALMSPYGU-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzothiazole moiety, and a sulfamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzothiazole moiety and the sulfamoyl group. Each step requires specific reagents and conditions, such as:

    Formation of the Pyrazole Ring: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Introduction of the Benzothiazole Moiety: The benzothiazole ring is introduced through a condensation reaction with a suitable benzothiazole precursor.

    Addition of the Sulfamoyl Group: The sulfamoyl group is added using a sulfonamide reagent under acidic or basic conditions, depending on the specific reaction requirements.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzamide
  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

Uniqueness

The uniqueness of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1172079-94-5

Molecular Formula

C29H37N5O4S2

Molecular Weight

583.8 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(dipropylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C29H37N5O4S2/c1-6-16-32(17-7-2)40(36,37)24-14-12-23(13-15-24)28(35)33(18-19-34-22(5)20-21(4)31-34)29-30-27-25(38-8-3)10-9-11-26(27)39-29/h9-15,20H,6-8,16-19H2,1-5H3

InChI Key

CYAXFLALMSPYGU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2C(=CC(=N2)C)C)C3=NC4=C(C=CC=C4S3)OCC

Origin of Product

United States

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